molecular formula C26H29N3O2 B2764941 N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-naphthamide CAS No. 922034-37-5

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-naphthamide

Cat. No.: B2764941
CAS No.: 922034-37-5
M. Wt: 415.537
InChI Key: LKQLXEOSYDAWDZ-UHFFFAOYSA-N
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Description

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-naphthamide is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a naphthamide core linked to a morpholinoethyl group and a methylindolinyl moiety, making it a versatile molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-naphthamide typically involves multi-step organic reactions. One common route starts with the preparation of the 1-methylindolin-5-yl intermediate, which is then reacted with a morpholinoethyl group. The final step involves coupling this intermediate with 2-naphthamide under specific reaction conditions, such as the use of catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-naphthamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-naphthamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-naphthamide
  • N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-naphthamide

Uniqueness

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-naphthamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.

Properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O2/c1-28-11-10-22-17-21(8-9-24(22)28)25(29-12-14-31-15-13-29)18-27-26(30)23-7-6-19-4-2-3-5-20(19)16-23/h2-9,16-17,25H,10-15,18H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQLXEOSYDAWDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC4=CC=CC=C4C=C3)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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